molecular formula C9H8N4O2 B14043327 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid

Cat. No.: B14043327
M. Wt: 204.19 g/mol
InChI Key: WSFLPNTYUNPBRH-UHFFFAOYSA-N
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Description

5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid is a heterocyclic compound that features a picolinic acid core substituted with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylpicolinic acid with azides to form the triazole ring. The reaction is usually carried out in the presence of a copper catalyst and a base, such as sodium ascorbate, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the picolinic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which 5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring and picolinic acid moiety can interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: This compound is similar in structure but has a benzoic acid core instead of a picolinic acid core.

    2-(2H-1,2,3-triazol-2-yl)pyridine: This compound lacks the methyl group but has a similar triazole-pyridine structure.

Uniqueness

5-methyl-3-(2H-1,2,3-triazol-2-yl)picolinic acid is unique due to the presence of both the triazole ring and the picolinic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-methyl-3-(triazol-2-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c1-6-4-7(13-11-2-3-12-13)8(9(14)15)10-5-6/h2-5H,1H3,(H,14,15)

InChI Key

WSFLPNTYUNPBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)N2N=CC=N2

Origin of Product

United States

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